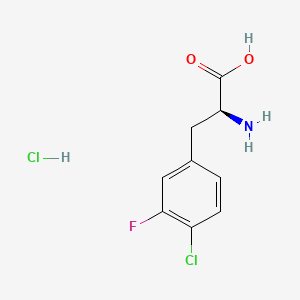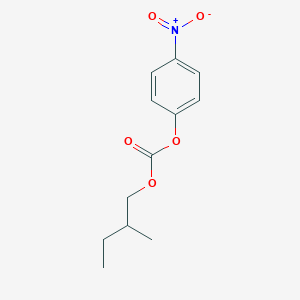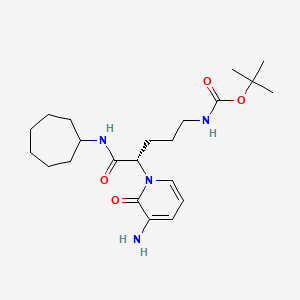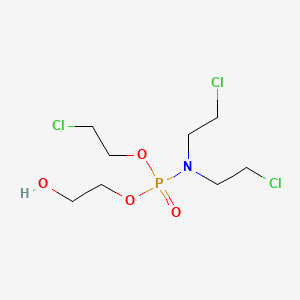
4-Amino-2,5-dichlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H4Cl2N2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-2,5-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and economical, yielding high purity products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness . The reaction typically occurs at elevated temperatures, around 380°C, to achieve high conversion rates and yields .
化学反応の分析
Types of Reactions
4-Amino-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
科学的研究の応用
4-Amino-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of herbicides, pesticides, and other agrochemicals.
作用機序
The mechanism of action of 4-Amino-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with similar properties but different substitution patterns.
4-Amino-3,5-dichlorobenzonitrile: A compound with the amino group in a different position, leading to distinct chemical behavior.
Uniqueness
4-Amino-2,5-dichlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other dichlorobenzonitrile derivatives. Its combination of amino and nitrile groups makes it particularly valuable in synthetic chemistry and industrial applications .
特性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
4-amino-2,5-dichlorobenzonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChIキー |
VFZOPOZDIBQSJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



